Product packaging for Methyl 5-aminoquinoline-8-carboxylate(Cat. No.:CAS No. 157252-33-0)

Methyl 5-aminoquinoline-8-carboxylate

Cat. No.: B116339
CAS No.: 157252-33-0
M. Wt: 202.21 g/mol
InChI Key: VFGSZDUEAGWKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 5-aminoquinoline-8-carboxylate (CAS 157252-33-0) is a quinoline-based chemical building block intended for research and development purposes. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities . This compound is specifically functionalized with both an amino and an ester group, making it a versatile intermediate for the synthesis of more complex molecules. Researchers can utilize this compound in the exploration of new pharmacologically active agents. Its structural features are similar to other 8-hydroxyquinoline and 8-aminoquinoline derivatives, which are investigated for their antimicrobial and anticancer properties . For instance, the 5-amino-8-hydroxyquinoline derivative has demonstrated significant antiproliferative activity against various human cancer cell lines, such as HeLa and MCF-7, and has shown good antibacterial and antifungal efficacy . The biological activity of such quinoline derivatives is often linked to their ability to chelate biologically important metal ions like Cu²⁺ and Fe³⁺ . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B116339 Methyl 5-aminoquinoline-8-carboxylate CAS No. 157252-33-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-aminoquinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGSZDUEAGWKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)N)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Structure Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction Studies of Methyl 5-aminoquinoline-8-carboxylate and its Derivatives

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Studies on derivatives such as 8-aminoquinoline (B160924) (8-AQ) complexes and various substituted methyl quinoline-carboxylates offer a strong predictive framework for the structural properties of this compound.

The molecular geometry of quinoline (B57606) derivatives is characterized by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring. X-ray studies on compounds like Phenyl quinoline-2-carboxylate reveal that the quinoline ring system is generally planar. mdpi.com Bond lengths and angles are typically within expected ranges, though they can be influenced by the nature and position of substituents. researchgate.net For instance, in Phenyl quinoline-2-carboxylate, the C-N bond distances within the quinoline ring suggest significant π-electron delocalization.

Based on data from related structures, the expected bond parameters for the quinoline core of this compound would be similar to those observed in other quinoline derivatives. The geometry around the ester and amine functional groups would adopt standard conformations.

Table 1: Representative Bond Lengths and Angles for Quinoline Derivatives Data extrapolated from studies on related quinoline compounds.

Parameter Bond Expected Length (Å) Parameter Bond Angle Expected Angle (°)
Bond Length C=O (ester) ~1.20-1.22 Bond Angle O=C-O (ester) ~123-126
Bond Length C-O (ester) ~1.33-1.36 Bond Angle C-O-C (ester) ~115-118
Bond Length C-N (amine) ~1.35-1.40 Bond Angle C-C-NH2 ~118-122

Note: These values are illustrative and based on data from various quinoline derivatives. Actual values for this compound would require specific experimental determination.

The crystal packing of aminoquinoline and quinoline carboxylate derivatives is heavily influenced by non-covalent interactions, particularly hydrogen bonding and π-π stacking. acs.orgnih.gov The presence of both a hydrogen bond donor (the amino group) and acceptors (the quinoline nitrogen and carboxylate oxygen atoms) in this compound makes it highly likely to form extensive hydrogen-bonded networks.

Studies on 8-aminoquinoline-containing structures demonstrate the formation of robust intermolecular hydrogen bonds. For example, bifurcated N-H···N hydrogen bonds have been observed in peptides appended with 8-aminoquinoline, contributing significantly to the crystal's stability. researchgate.netnih.gov Similarly, the amine-carboxylate supramolecular synthon (N-H···⁻OOC) is a well-established interaction in crystal engineering, forming strong and predictable patterns. researchgate.netnih.gov

In addition to hydrogen bonding, π-π stacking interactions are a common feature in the crystal packing of aromatic systems like quinoline. acs.org These interactions occur between the electron-rich quinoline ring systems of adjacent molecules, further stabilizing the crystal lattice. In zinc complexes of 8-aminoquinoline, π-π interactions have been observed between the planar ligands of neighboring molecules. acs.org

Table 2: Common Supramolecular Interactions in Aminoquinoline Carboxylate Derivatives

Interaction Type Donor/Group 1 Acceptor/Group 2 Typical Distance/Geometry
Hydrogen Bond N-H (amine) O=C (carboxylate) D···A distance ~2.8-3.2 Å
Hydrogen Bond N-H (amine) N (quinoline ring) D···A distance ~3.0-3.4 Å

In the solid state, the conformation of molecules is dictated by the balance between intramolecular steric effects and the optimization of intermolecular packing forces. For quinoline derivatives, the quinoline ring system itself is rigid and planar. The primary conformational flexibility in this compound would arise from the rotation around the C8-C(O) bond, which determines the orientation of the methyl carboxylate group relative to the quinoline plane.

In the crystal structures of related compounds like Phenyl quinoline-2-carboxylate and 2-Methoxyphenyl quinoline-2-carboxylate, the carboxylate group is observed to be twisted relative to the quinoline ring's mean plane. mdpi.com This twist is a compromise to relieve steric hindrance while allowing for effective crystal packing. A similar non-coplanar arrangement between the carboxylate group and the quinoline ring would be expected for this compound in the solid state.

Computational Approaches to Structural Prediction and Validation

Computational chemistry provides powerful tools for predicting and analyzing the structural properties of molecules, complementing experimental data and offering insights where such data is unavailable.

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule. It is particularly useful for exploring the conformational landscape to identify low-energy conformers. For a molecule like this compound, simulations can map the potential energy as a function of the torsion angle around the C8-C(O) bond. This allows for the prediction of the most stable orientation of the methyl carboxylate group relative to the quinoline ring in the gas phase, providing a baseline for understanding the conformations observed in the condensed phase.

Quantum chemical methods, such as Density Functional Theory (DFT), offer a more accurate description of molecular structure by solving approximations of the Schrödinger equation. rsc.org DFT calculations are widely used to optimize molecular geometries, predict bond lengths and angles, and analyze electronic properties. researchgate.netscholarpublishing.orguobaghdad.edu.iq

For quinoline derivatives, DFT calculations (often using functionals like B3LYP) have been shown to reproduce experimental geometries from X-ray diffraction with good accuracy. mdpi.comresearchgate.net A geometry optimization of this compound would yield a detailed picture of its lowest energy conformation. Furthermore, these calculations can provide valuable information on the molecule's frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP) surface, and charge distribution, all of which are crucial for understanding its reactivity and intermolecular interaction preferences.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.orgnih.gov It is widely employed to determine various molecular properties, including geometric structures, interaction energies, and electronic and optical characteristics. nih.gov For Methyl 5-aminoquinoline-8-carboxylate, DFT calculations are instrumental in predicting its fundamental chemical properties. These calculations are typically performed using specific functionals and basis sets, such as B3LYP with a 6-31G(d,p) or 6-31+G(d,p) basis set, to optimize the molecular geometry and compute its electronic properties. nih.govnih.gov

Electronic structure analysis focuses on the arrangement and energies of electrons within a molecule. Key components of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals (FMOs). nih.gov

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. arabjchem.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govuantwerpen.be A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily polarized. uantwerpen.be

For this compound, the distribution of these orbitals would likely show the HOMO localized over the electron-rich amino group and the quinoline (B57606) ring system, while the LUMO may be distributed across the electron-withdrawing carboxylate group and the heterocyclic ring. This distribution governs the molecule's charge transfer properties. Analysis of the molecular orbitals provides a detailed picture of the electron density and identifies the regions of the molecule most involved in chemical reactions.

Table 1: Representative Frontier Molecular Orbital Energies for a Quinoline Derivative The following data is illustrative and represents typical values for similar molecular systems as specific experimental or calculated values for this compound are not available in the cited literature.

ParameterEnergy (eV)
HOMO Energy (EHOMO)-6.15
LUMO Energy (ELUMO)-1.85
Energy Gap (ΔE)4.30

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. arabjchem.orgacs.org The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, regions of negative potential (colored red) are associated with high electron density and are susceptible to electrophilic attack. These areas often correspond to lone pairs of heteroatoms like oxygen and nitrogen. Conversely, regions of positive potential (colored blue) indicate electron deficiency and are prone to nucleophilic attack, often found around hydrogen atoms attached to electronegative atoms. Green or yellow areas represent neutral or weakly interacting regions.

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the quinoline ring, the oxygen atoms of the carboxylate group, and the nitrogen of the amino group, identifying these as sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms of the amino group and the aromatic ring.

Theoretical vibrational frequency calculations are performed using DFT to predict the infrared (IR) and Raman spectra of a molecule. acs.org These calculations are essential for validating and interpreting experimental spectroscopic data. By computing the vibrational modes of the optimized molecular structure, a theoretical spectrum can be generated. rsc.org

Comparing the calculated frequencies with those obtained from experimental techniques like Fourier-transform infrared (FTIR) spectroscopy allows for the precise assignment of vibrational bands to specific functional groups and molecular motions (e.g., stretching, bending). acs.org For complex molecules like this compound, this validation is crucial for confirming its chemical structure. Calculated frequencies are often scaled by a standard factor to correct for approximations in the computational method and to improve agreement with experimental results.

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most favorable reaction pathways, locate transition states, and calculate activation energies. This information is invaluable for understanding how a molecule is formed and for optimizing synthetic procedures.

For the synthesis of this compound, DFT could be used to elucidate the mechanisms of key steps, such as the cyclization reactions common in quinoline synthesis or the introduction of the amino and carboxylate functional groups. By analyzing the energies of reactants, intermediates, transition states, and products, researchers can gain a deeper understanding of the reaction's kinetics and thermodynamics, leading to improved yields and selectivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. arabjchem.orgacs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment, such as a solvent.

MD simulations can explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them. This is particularly important for understanding the flexibility of the methyl carboxylate group relative to the rigid quinoline ring.

Furthermore, MD simulations explicitly model the effects of the solvent on the molecule's structure and dynamics. By simulating the molecule in a box of solvent molecules (e.g., water), researchers can observe how solvent interactions influence its conformational preferences and stability. arabjchem.org This provides a more realistic representation of the molecule's behavior in solution compared to gas-phase DFT calculations.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are powerful computational tools employed to investigate and characterize the nature of chemical bonds and intermolecular interactions within a molecular system. These methods provide a detailed topological analysis of the electron density, offering insights into the strength and type of interactions that govern molecular structure and crystal packing.

Characterization of Intermolecular Interactions within Molecular Systems

QTAIM analysis examines the topology of the electron density (ρ(r)) to identify critical points where the gradient of the electron density is zero. These points are used to define atoms, bonds, rings, and cages. The properties of the electron density at the bond critical points (BCPs), such as the electron density itself (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), are used to classify the nature of the chemical bonds. For instance, a negative value of ∇²ρ at the BCP is indicative of a shared-shell (covalent) interaction, while a positive value suggests a closed-shell (ionic, hydrogen bond, or van der Waals) interaction.

NCI analysis, particularly through Reduced Density Gradient (RDG) plots, complements QTAIM by visualizing weak non-covalent interactions. These plots are generated by plotting the RDG against the sign of the second eigenvalue of the Hessian matrix of the electron density multiplied by the electron density (sign(λ₂)ρ). This method allows for the identification and characterization of different types of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, represented by distinct colored isosurfaces.

In studies of 8-aminoquinoline-based complexes, QTAIM and NCI-RDG analyses have been instrumental in exploring and confirming N···H/H···N interactions and new supramolecular R44(8)/R22(16) crystal engineering synthons. nih.gov These findings highlight the crucial role of hydrogen bonds and π-π stacking interactions, which are facilitated by the NH₂ group and the aromatic quinoline core, in the self-assembly and stabilization of the crystal lattice. nih.gov Given the structural similarities, it is highly probable that this compound would also exhibit a rich network of intermolecular hydrogen bonds involving the amino group and the carboxylate moiety, as well as π-π stacking interactions between the quinoline rings.

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding properties related to biological activity)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.govliverpool.ac.uk This approach is widely used in chemistry to predict various properties of compounds, thereby saving time and resources that would otherwise be spent on experimental measurements. nih.gov

QSPR models are developed by correlating molecular descriptors with a specific property of interest. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. nih.gov Once a statistically robust model is established, it can be used to predict the properties of new or untested compounds based solely on their molecular structure.

While specific QSPR models for predicting the non-biological properties of this compound have not been detailed in the available literature, the general principles of QSPR have been extensively applied to the broader class of quinoline derivatives. nih.govresearchgate.netnih.gov For these compounds, QSPR studies often focus on predicting physicochemical properties like solubility, lipophilicity, and various thermodynamic parameters.

The development of a QSPR model typically involves the following steps:

Dataset Selection: A diverse set of molecules with experimentally determined values for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These can include:

Topological indices: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the 3D structure of the molecule, such as molecular surface area and volume.

Quantum chemical descriptors: These are derived from quantum mechanical calculations and include parameters like dipole moment, orbital energies (HOMO and LUMO), and partial atomic charges.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that links a subset of the calculated descriptors to the property being modeled.

Model Validation: The predictive power of the developed model is rigorously assessed using various statistical metrics and validation techniques, including internal validation (e.g., cross-validation) and external validation (using a separate test set of molecules).

For quinoline derivatives, QSPR studies have successfully established correlations between molecular descriptors and various physical properties. nih.gov For example, topological indices have been effectively used to model the physicochemical properties of quinolone antibiotics. nih.gov Such models are valuable tools for the rational design of new quinoline-based compounds with desired physical and chemical characteristics.

Reactivity and Derivatization Chemistry of Methyl 5 Aminoquinoline 8 Carboxylate

Chemical Transformations at the Amino Group (C5-NH₂)

The amino group at the C5 position of the quinoline (B57606) ring is a primary aromatic amine, which imparts characteristic nucleophilic properties, allowing it to readily participate in a variety of chemical reactions.

Acylation Reactions (e.g., Amide, Urea (B33335), or Carbamate Formation)

The nucleophilic nitrogen of the C5-amino group can be readily acylated to form amides, ureas, and carbamates. These reactions are fundamental in modifying the electronic and steric properties of the quinoline scaffold.

Amide Formation: The reaction of Methyl 5-aminoquinoline-8-carboxylate with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine, yields the corresponding N-acylated derivatives. For instance, treatment with acetyl chloride would produce Methyl 5-acetamidoquinoline-8-carboxylate. These amide derivatives are important intermediates in organic synthesis.

Urea Formation: Substituted ureas can be synthesized by reacting the C5-amino group with isocyanates. This reaction generally proceeds under mild conditions and provides a straightforward method to introduce a variety of substituents. The resulting urea derivatives have been explored for their potential biological activities.

Carbamate Formation: Carbamates are typically formed by the reaction of the amino group with chloroformates, such as methyl chloroformate or ethyl chloroformate, in the presence of a base. This transformation is often used to install a protecting group on the amine or to create linkages in more complex molecules.

Reagent ClassProduct TypeGeneral Reaction Conditions
Acyl Halide/AnhydrideAmideAprotic solvent, base (e.g., pyridine)
IsocyanateUreaAprotic solvent, room temperature
ChloroformateCarbamateAprotic solvent, base (e.g., triethylamine)

Diazotization and Subsequent Transformations (e.g., Sandmeyer, Balz–Schiemann Reactions)

The primary aromatic amino group at the C5 position can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the quinoline ring. The diazotization is typically carried out by treating this compound with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid (e.g., HCl, H₂SO₄), at low temperatures (0–5 °C).

Sandmeyer Reaction: The resulting diazonium salt can undergo Sandmeyer reactions, where it is treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or a cyano group. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This provides a reliable method for the synthesis of 5-halo- and 5-cyanoquinoline (B1599141) derivatives.

Balz–Schiemann Reaction: For the introduction of a fluorine atom, the diazonium salt is typically isolated as its tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻). Gentle heating of this salt leads to the formation of the corresponding 5-fluoroquinoline (B1202552) derivative in what is known as the Balz–Schiemann reaction.

ReactionReagentProduct
Sandmeyer (Chlorination)CuClMethyl 5-chloroquinoline-8-carboxylate
Sandmeyer (Bromination)CuBrMethyl 5-bromoquinoline-8-carboxylate
Sandmeyer (Cyanation)CuCNMethyl 5-cyanoquinoline-8-carboxylate
Balz–Schiemann1. HBF₄ 2. HeatMethyl 5-fluoroquinoline-8-carboxylate

Schiff Base Formation and Imine Chemistry

The C5-amino group readily condenses with aldehydes and ketones to form Schiff bases, also known as imines. sciencepublishinggroup.com This reaction is typically acid-catalyzed and involves the removal of a water molecule. The formation of Schiff bases is a reversible process, and the resulting imines can be valuable intermediates for further synthetic transformations or can themselves be of interest for their biological and coordination properties. For example, reacting this compound with benzaldehyde (B42025) in the presence of an acid catalyst would yield the corresponding N-benzylidene derivative. bepls.com

Reactions at the Carboxylate Ester Group (C8-COOCH₃)

The methyl ester at the C8 position is another key site for the derivatization of this compound.

Hydrolysis to the Corresponding Carboxylic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-aminoquinoline-8-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, often carried out with an aqueous solution of a strong base like sodium hydroxide (B78521) followed by acidic workup, is a common method. This transformation is crucial for the synthesis of compounds where a free carboxylic acid is required for further reactions or for its biological activity.

Amidation Reactions for Diverse Amide Derivatives

The methyl ester can be converted directly to a wide range of amides through amidation reactions. organic-chemistry.org This can be achieved by heating the ester with a primary or secondary amine, sometimes in the presence of a catalyst. Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using a standard peptide coupling reagent (e.g., DCC, EDC, HATU). This two-step approach is often more versatile and provides higher yields for a broader range of amines. nih.govnih.govmdpi.com

AmineCoupling MethodProduct
AlkylamineDirect amidation or two-step coupling5-Amino-N-alkylquinoline-8-carboxamide
ArylamineTwo-step coupling5-Amino-N-arylquinoline-8-carboxamide
Amino Acid EsterTwo-step coupling5-Aminoquinoline-8-carboxamido-amino acid ester

Transesterification Reactions

The methyl ester functionality of this compound is a key site for chemical modification through transesterification. This reaction involves the conversion of the methyl ester to another ester by reacting it with a different alcohol, typically in the presence of an acid or base catalyst. The process is reversible, and to drive the reaction to completion, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com

Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The new alcohol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the new ester. masterorganicchemistry.com Basic conditions, employing an alkoxide nucleophile, can also facilitate this transformation through nucleophilic acyl substitution. masterorganicchemistry.com

Table 1: General Conditions for Transesterification

Catalyst Type Typical Reagents Key Considerations
Acid-Catalyzed H₂SO₄, HCl, p-TsOH Requires an excess of the desired alcohol to shift equilibrium.

| Base-Catalyzed | NaOR, KOR (alkoxides) | The alkoxide of the desired alcohol is used; reaction is often faster than acid-catalyzed methods. |

Reduction to Alcohol or Aldehyde Functionalities

The methyl carboxylate group at the C-8 position can be reduced to either a primary alcohol or an aldehyde, providing pathways to other important derivatives. The outcome of the reduction is dependent on the choice of reducing agent and the reaction conditions.

Reduction to Alcohol: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce esters to primary alcohols. This reaction typically proceeds in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. The process involves the complete reduction of the ester group to the corresponding hydroxymethyl group, yielding (5-aminoquinolin-8-yl)methanol. Given the presence of the amino group, care must be taken as it can react with strong hydrides; protection of the amine may be necessary in some cases.

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde is a more delicate transformation and requires milder, more selective reducing agents. Reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures are effective for this purpose. The reaction is carefully controlled to prevent over-reduction to the alcohol. This would yield 5-aminoquinoline-8-carbaldehyde, a valuable intermediate for further synthetic elaborations.

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring system is a bicyclic heteroaromatic structure, and its reactivity in substitution reactions is influenced by the nitrogen atom and the existing substituents.

Regioselectivity and Directing Effects of Existing Substituents

The positions on the quinoline ring are not equally reactive. The pyridine ring is generally more electron-deficient than the benzene (B151609) ring due to the electron-withdrawing nature of the nitrogen atom, making it less susceptible to electrophilic attack and more prone to nucleophilic attack. Conversely, the benzene ring is more susceptible to electrophilic substitution. researchgate.netorientjchem.org

In this compound, the regioselectivity of aromatic substitution is governed by the combined directing effects of the amino group (-NH₂) at C-5 and the methyl carboxylate group (-COOCH₃) at C-8.

Amino Group (-NH₂): The amino group is a powerful activating group and is ortho-, para-directing for electrophilic aromatic substitution. masterorganicchemistry.com It strongly donates electron density to the aromatic ring through resonance. In this molecule, it will strongly activate the C-6 position (ortho) and the C-7 position (para relative to the point of fusion, but still significantly influenced).

Methyl Carboxylate Group (-COOCH₃): The ester group is a deactivating group and is meta-directing for electrophilic aromatic substitution. It withdraws electron density from the ring.

Combined Effect: The powerful activating and directing effect of the amino group at C-5 is expected to dominate. Therefore, electrophilic substitution is most likely to occur at the C-6 position, which is ortho to the strongly activating amino group. Theoretical studies on the similar 8-hydroxyquinoline (B1678124) have shown that substitution is directed by the activating group. researchgate.netorientjchem.org

For nucleophilic aromatic substitution , the reaction is favored on the electron-deficient pyridine ring, but substitution on the benzene ring can occur if a good leaving group is present and the ring is sufficiently activated by electron-withdrawing groups. In nitro-substituted quinolines, for example, vicarious nucleophilic substitution (VNS) can occur, where a nucleophile attacks a carbon atom bearing a hydrogen, typically ortho or para to a nitro group. nih.gov For this compound, nucleophilic attack would be less favorable on the carbocyclic ring due to the electron-donating amino group.

Metal-Catalyzed Coupling Reactions at the Quinoline Core

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex functionalized quinolines. rsc.org These reactions typically require a halogenated quinoline precursor.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium catalysts are widely used to couple aryl halides or triflates with various partners. grafiati.com To apply these reactions to this compound, it would first need to be halogenated, for instance, at the C-6 or C-7 position, guided by the directing effect of the amino group.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid) with an aryl halide. libretexts.org A hypothetical 6-bromo-methyl 5-aminoquinoline-8-carboxylate could be coupled with various arylboronic acids to introduce diverse aryl substituents at the C-6 position. researchgate.netresearchgate.net The synthesis of various aryl-substituted quinolines has been successfully achieved using this method. researchgate.netacs.org

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. researchgate.net This would allow for the introduction of vinyl groups onto the quinoline core. The reaction is a cornerstone for C-C bond formation and has been applied to the synthesis of substituted quinolines. rsc.orgrsc.org

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, providing a direct route to arylalkynes. libretexts.orgresearchgate.net This method is highly efficient for creating C(sp²)–C(sp) bonds and has been used for the functionalization of various positions on the quinoline scaffold. researchgate.netajouronline.com

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions on a Halogenated Quinoline Core

Reaction Name Coupling Partner Bond Formed Typical Catalyst/Conditions
Suzuki-Miyaura Aryl/Vinyl Boronic Acid C-C (Aryl/Vinyl) Pd(PPh₃)₄, Base (e.g., K₂CO₃)
Heck Alkene C-C (Vinyl) Pd(OAc)₂, Base (e.g., Et₃N)

| Sonogashira | Terminal Alkyne | C-C (Alkynyl) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |

C-H Functionalization Directed by Quinoline Moieties for New Bond Formation

A more advanced and atom-economical strategy is the direct functionalization of C-H bonds, which avoids the need for pre-halogenation of the substrate. nih.gov In many cases, a directing group on the molecule is used to guide a transition metal catalyst to a specific C-H bond. nih.gov

For this compound, both the quinoline nitrogen and the C-5 amino group could potentially act as directing groups. The 8-aminoquinoline (B160924) scaffold, in particular, is a well-known bidentate directing group for transition-metal-catalyzed C-H activation. It can coordinate to a metal center through both the quinoline nitrogen and the amino nitrogen, directing functionalization to the C-7 position. While the subject molecule has the amino group at C-5, it can still play a crucial role. Research has demonstrated that 8-aminoquinoline amides can direct C-H functionalization to the C-5 position. researchgate.netresearchgate.net

By analogy, it is plausible that the C-5 amino group in this compound could direct the functionalization of the C-4 or C-6 C-H bonds. The quinoline nitrogen itself often directs functionalization to the C-8 position, but this is already substituted. However, it can also facilitate reactions at the C-2 position. mdpi.comrsc.org These reactions represent a modern and efficient way to build molecular complexity on the quinoline framework. rsc.orgrsc.org

Cycloaddition Reactions and Formation of Fused Ring Systems

The inherent aromaticity of the quinoline ring system generally renders it less reactive in cycloaddition reactions compared to more electron-rich or electron-poor heterocyclic systems. However, the strategic placement of functional groups can modulate the electronic properties of the quinoline nucleus, enabling its participation in certain types of cycloaddition reactions, which are powerful tools for the construction of complex, fused heterocyclic architectures. In the case of this compound, the amino group (an electron-donating group) and the methyl carboxylate group (an electron-withdrawing group) can influence the reactivity of the quinoline core in such transformations.

One of the most relevant cycloaddition strategies for quinoline derivatives is the aza-Diels-Alder reaction, particularly the Povarov reaction. mdpi.comrsc.org This reaction typically involves the [4+2] cycloaddition of an N-arylimine with an electron-rich alkene to form tetrahydroquinoline derivatives, which can subsequently be oxidized to the corresponding quinoline. rsc.org While direct participation of the fully aromatic quinoline ring as the diene is challenging, the amino group of this compound could be transformed into an imine, which then acts as the azadiene component in an inverse electron-demand aza-Diels-Alder reaction.

Another potential avenue for cycloaddition involves 1,3-dipolar cycloadditions, a versatile method for constructing five-membered heterocyclic rings. wikipedia.orgnih.gov The amino group at the C5 position could be a handle for generating a 1,3-dipole, such as an azomethine ylide, which could then react with a suitable dipolarophile. beilstein-journals.orgnih.govmdpi.com This would lead to the formation of a pyrrolidine (B122466) ring fused to the quinoline scaffold.

While specific examples of cycloaddition reactions involving this compound are not extensively reported, the principles of quinoline chemistry suggest that such transformations are feasible. The following table summarizes potential cycloaddition pathways applicable to quinoline derivatives, which could be adapted for this compound.

Reaction TypeReactantsProduct TypePotential Application to this compound
Aza-Diels-Alder (Povarov Reaction) Aromatic imine (from aniline (B41778) derivative) + Electron-rich alkeneTetrahydroquinoline/QuinolineThe amino group could be converted to an imine to act as the azadiene.
Inverse Electron-Demand Aza-Diels-Alder Azadiene + DienophileFused Pyridine/QuinolineThe quinoline ring itself, activated by substituents, could potentially act as the azadiene.
1,3-Dipolar Cycloaddition Azomethine ylide (from amino acid/ester) + Alkene/AlkyneFused PyrrolidineThe amino group could be a precursor to an in-situ generated azomethine ylide.

Detailed research into the derivatization of the amino group of this compound would be the first step in exploring its potential in cycloaddition chemistry. For instance, condensation with an aldehyde would generate an imine, a key precursor for aza-Diels-Alder reactions. The electron-donating nature of the amino group and the electron-withdrawing nature of the carboxylate group would likely influence the regioselectivity and stereoselectivity of such cycloadditions.

The formation of fused ring systems via cycloaddition offers a powerful synthetic strategy for accessing novel polycyclic heteroaromatic compounds with potential applications in medicinal chemistry and materials science. acs.orgnih.gov Further investigation into the cycloaddition reactivity of this compound and its derivatives is a promising area for future research.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Synthetic Intermediates for Complex Organic Molecules

The quinoline (B57606) scaffold is a ubiquitous motif in a vast array of natural products and biologically active molecules. Consequently, functionalized quinolines like Methyl 5-aminoquinoline-8-carboxylate are highly sought-after starting materials for the construction of more intricate molecular systems.

Precursors for Polycyclic and Heterocyclic Systems

While the broader class of quinoline derivatives is extensively used in the synthesis of polycyclic and heterocyclic structures, specific documented examples detailing the use of this compound as a direct precursor for such systems are not prominently featured in the reviewed scientific literature. However, the inherent reactivity of the 5-amino and 8-carboxylate functional groups suggests a strong potential for its use in annulation and condensation reactions to build fused ring systems. The amino group can participate in reactions to form new heterocyclic rings, such as pyrimidines or imidazoles, fused to the quinoline core. mdpi.com

Building Blocks for Supramolecular Structures

The assembly of well-defined supramolecular structures through non-covalent interactions is a rapidly expanding field of materials science. Quinoline derivatives are known to participate in π-π stacking interactions, which are crucial for the formation of such ordered assemblies. Although specific studies detailing the self-assembly of this compound into discrete supramolecular structures are not extensively documented, the planar aromatic nature of the quinoline ring system makes it a prime candidate for constructing such architectures. The amino and carboxylate groups also offer opportunities for hydrogen bonding, which can further direct the formation of predictable and stable supramolecular networks.

Ligand Design in Coordination Chemistry and Catalysis

The true potential of this compound is most evident in its application as a ligand in coordination chemistry. The nitrogen atom of the quinoline ring and the exocyclic amino group can act as a bidentate chelating system, forming stable complexes with a variety of metal ions. This chelating ability is central to its use in catalysis and as a directing group for chemical transformations.

Development of Metal Complexes with Quinoline Ligands

The 8-aminoquinoline (B160924) scaffold is a well-established ligand in coordination chemistry, capable of forming stable complexes with a range of transition metals. acs.orgnih.gov The resulting metal complexes have found applications in diverse areas, including materials science and as catalysts in organic synthesis. The presence of the methyl carboxylate group at the 8-position of the quinoline ring in this compound can influence the electronic properties and steric environment of the resulting metal complexes, thereby tuning their reactivity and catalytic activity. While extensive research has been conducted on 8-hydroxyquinoline (B1678124) metal complexes, the amino-substituted counterparts also show significant promise. nih.govresearchgate.net

Application as Chiral Ligands in Asymmetric Catalysis

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. Quinoline-based chiral ligands have emerged as a significant class of compounds for this purpose. researchgate.net Derivatives of 8-aminoquinoline have been successfully employed as chiral ligands in various asymmetric transformations, including transfer hydrogenation reactions. nih.govmdpi.comnih.govnih.gov By modifying the 5-amino group of this compound with a chiral auxiliary, it is possible to create a chiral environment around a coordinated metal center. This, in turn, can induce high levels of enantioselectivity in catalytic reactions.

Catalyst TypeReactionKey Features of Quinoline LigandReference
Rhodium ComplexesAsymmetric Transfer HydrogenationChiral diamines based on 8-amino-5,6,7,8-tetrahydroquinoline nih.gov
Palladium ComplexesEnantioselective C(sp3)–H amidation8-aminoquinoline as a directing group in combination with a chiral ligand mdpi.com

Role as Directing Groups for Site-Selective Chemical Transformations

One of the most powerful applications of the 8-aminoquinoline moiety is its use as a bidentate directing group in C-H bond functionalization reactions. acs.orgresearchgate.netresearchgate.netshu.ac.uknih.govsemanticscholar.org This strategy allows for the selective activation and subsequent functionalization of otherwise unreactive C-H bonds at specific positions in a molecule. The nitrogen of the quinoline ring and the nitrogen of the amino group coordinate to a metal catalyst, bringing it in close proximity to a targeted C-H bond and facilitating its cleavage. This has enabled a wide range of transformations, including arylation, alkylation, and amination of C(sp2)-H and C(sp3)-H bonds. chemrxiv.orgacs.org While the majority of studies have focused on N-acyl derivatives of 8-aminoquinoline, the fundamental principle of chelation-assisted C-H activation is directly applicable to substrates derived from this compound. The ester functionality at the 8-position may, however, be sensitive to some of the reaction conditions employed for the cleavage of the directing group. acs.org

Metal CatalystC-H Functionalization ReactionPosition of FunctionalizationReference
PalladiumArylationortho-C–H of arenes acs.org
NickelAlkylationC(sp3)-H bonds chemrxiv.org
CopperTrifluoromethylationC5-position of the quinoline ring rsc.org
CobaltNitrationRemote C-H functionalization shu.ac.uk

Materials Science Applications

The unique photophysical properties inherent to the quinoline scaffold position this compound as a promising candidate for various applications in materials science. These potential applications are largely extrapolated from the well-established functions of its chemical relatives.

Design of Fluorescent Molecular Probes and Chemical Sensors (principles and design aspects)

The design of fluorescent molecular probes and chemical sensors frequently utilizes the 8-aminoquinoline core due to its inherent ability to chelate with metal ions, leading to significant changes in its fluorescent properties. The fundamental principle behind this application lies in the modulation of photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). In its unbound state, the fluorescence of the quinoline ring can be quenched. Upon binding to a specific analyte, such as a metal ion, the quenching mechanism is disrupted, resulting in a measurable increase in fluorescence intensity.

Derivatives of 8-amidoquinoline have been identified as having vast potential as functional receptors for zinc ions due to their rapid reactivity, high selectivity, and biocompatibility. nih.gov The introduction of various carboxamide groups into an 8-aminoquinoline molecule is a common strategy to enhance water solubility and cell membrane permeability, which are crucial for biological sensing applications. nih.gov

Development of Organic Light Emitting Diode (OLED) Materials

In the field of organic electronics, metal complexes of 8-hydroxyquinoline and its derivatives are widely used as emissive materials in Organic Light Emitting Diodes (OLEDs) due to their high thermal stability, excellent fluorescence, and good electron-transporting capabilities. researchgate.netijcce.ac.ir These complexes, particularly with aluminum (Alq3) and zinc (Znq2), are known for their bright green electroluminescence. researchgate.netijcce.ac.ir

The performance of OLEDs can be tuned by modifying the ligands of the metal complexes. For instance, the introduction of different substituents on the quinoline ring can alter the emission color, quantum efficiency, and charge-transporting properties of the material. researchgate.net Research on 5-alkoxymethyl- and 5-aminomethyl-substituted 8-hydroxyquinoline aluminum complexes has shown that these modifications can lead to strong green-light emissions with high quantum yields. researchgate.net

Although direct applications of this compound in OLEDs have not been extensively reported, its structural similarity to these successful ligands suggests its potential. The amino and carboxylate groups could influence the electronic properties and coordination chemistry of its metal complexes, potentially leading to novel OLED materials with desirable characteristics.

Photoactive Compounds for Optoelectronic Applications

The quinoline scaffold is a key component in many photoactive molecules due to its rigid, planar structure and extended π-conjugated system, which are conducive to efficient charge transport and light absorption/emission. These properties are essential for applications in optoelectronic devices such as organic solar cells and photodetectors.

The functionalization of the quinoline ring allows for the tuning of its optical and electronic properties. For example, the introduction of electron-donating (like the amino group) and electron-withdrawing groups can modify the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), thereby affecting its absorption spectrum and charge-carrier mobility.

While specific research on the photoactive properties of this compound is not widely available, its structure suggests potential in this area. The combination of the electron-donating amino group and the electron-withdrawing carboxylate group could create a "push-pull" system within the molecule, which is a common design strategy for enhancing nonlinear optical properties and for creating materials with efficient intramolecular charge transfer. This could make it a valuable building block for the synthesis of more complex photoactive compounds for a range of optoelectronic applications. Further research is needed to explore and validate these potential applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-aminoquinoline-8-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed C–H functionalization, leveraging directing groups (e.g., the amino moiety) to activate specific C–H bonds. Key parameters for optimization include catalyst loading (e.g., Pd(OAc)₂ at 5–10 mol%), ligand selection (e.g., pyridine-based ligands), and solvent choice (e.g., DMF or toluene). Temperature control (80–120°C) and reaction time (12–24 hours) significantly impact yield. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How should researchers characterize the purity and identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm the presence of the methyl ester (δ ~3.9 ppm for –OCH₃) and amino group (δ ~5.5 ppm for –NH₂).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 217.0845 for C₁₁H₁₀N₂O₂).
  • HPLC : Assess purity (>95% via reverse-phase C18 column, UV detection at 254 nm).
    For novel derivatives, single-crystal X-ray diffraction is ideal but requires high-purity samples .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of dust (particle size <10 µm).
  • Storage : Keep in a cool (<25°C), dry place, away from oxidizers.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
    Note: Acute toxicity data (oral, dermal, inhalation) is limited; assume Category 4 hazards based on analogs like Methyl 2-acetamidoquinoline-6-carboxylate .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Repeat assays under standardized conditions (e.g., malaria hypnozoite viability assays at 1–10 µM concentrations) .
  • Data Cross-Validation : Compare results across multiple assays (e.g., in vitro enzymatic inhibition vs. in vivo efficacy).
  • Structural Confounders : Verify substituent effects; even minor changes (e.g., ester vs. carboxylic acid groups) alter activity.
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance of contradictory results .

Q. What strategies improve regioselectivity in C–H functionalization reactions involving this compound?

  • Methodological Answer :

  • Directing Group Engineering : The 5-amino group directs functionalization to the C8 position. Strengthen coordination via electron-donating substituents.
  • Catalyst Tuning : Use Pd(II)/oxidant systems (e.g., Cu(OAc)₂) to stabilize intermediates.
  • Solvent Effects : Polar aprotic solvents (e.g., DCE) enhance metal-substrate interaction.
  • Computational Modeling : DFT calculations predict transition states to guide experimental design .

Q. How can researchers address the lack of ecological toxicity data for this compound?

  • Methodological Answer :

  • Read-Across Analysis : Use data from structurally similar compounds (e.g., 8-aminoquinoline EC₅₀ values in Daphnia magna).
  • Tiered Testing : Start with in silico models (e.g., EPA’s ECOSAR), followed by acute toxicity assays (e.g., algal growth inhibition).
  • Mitigation Strategies : Recommend biodegradability studies (OECD 301F) and advise against aqueous waste disposal .

Key Recommendations for Researchers

  • Synthesis : Prioritize Pd-catalyzed methods for scalability and selectivity .
  • Characterization : Combine NMR, HRMS, and HPLC to ensure reproducibility .
  • Safety : Assume moderate toxicity and adhere to hazard protocols .
  • Data Gaps : Advocate for ecotoxicological studies to meet regulatory standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.